molecular formula C9H10BrCl B1523851 3-Bromo-4-chloroisopropylbenzene CAS No. 90350-25-7

3-Bromo-4-chloroisopropylbenzene

Cat. No.: B1523851
CAS No.: 90350-25-7
M. Wt: 233.53 g/mol
InChI Key: NSVFYXVTWMTRCY-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroisopropylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of bromine and chlorine substituents on a benzene ring, along with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloroisopropylbenzene typically involves the halogenation of isopropylbenzene (cumene). The process can be carried out through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) with a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo further substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of corresponding benzoic acid derivatives. Reduction reactions can convert the halogenated benzene to less substituted derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Major Products Formed:

    Substitution: Products may include derivatives with different functional groups replacing the halogens.

    Oxidation: Benzoic acid derivatives.

    Reduction: Less substituted benzene derivatives.

Scientific Research Applications

3-Bromo-4-chloroisopropylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloroisopropylbenzene involves its interaction with molecular targets through its halogen and isopropyl substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The pathways involved may include electrophilic and nucleophilic interactions, as well as coordination with metal catalysts in industrial applications.

Comparison with Similar Compounds

    3-Bromo-4-chlorotoluene: Similar structure but with a methyl group instead of an isopropyl group.

    4-Bromo-3-chlorophenol: Contains hydroxyl group instead of isopropyl group.

    3-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of isopropyl group.

Uniqueness: 3-Bromo-4-chloroisopropylbenzene is unique due to the presence of both bromine and chlorine atoms along with an isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of substituents can influence its behavior in various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-1-chloro-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFYXVTWMTRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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